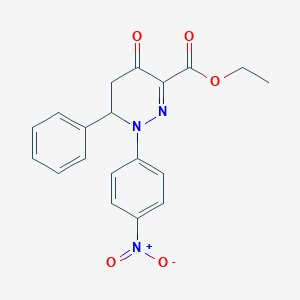![molecular formula C14H9NO7S2 B262272 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one](/img/structure/B262272.png)
6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one, commonly known as NBQX, is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of glutamate receptors. It was first synthesized in the early 1990s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
NBQX acts as a competitive antagonist of 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. By binding to the receptor and blocking the binding of glutamate, NBQX reduces the influx of calcium ions into the postsynaptic neuron, thereby inhibiting synaptic transmission.
Biochemical and Physiological Effects
NBQX has been shown to have a variety of biochemical and physiological effects, including reducing excitotoxicity, increasing survival of neurons, and improving cognitive function. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBQX in lab experiments is its selectivity for 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one receptors, which allows for more precise manipulation of glutamate receptor activity. However, one limitation is that it does not affect other types of glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors, which are also involved in synaptic plasticity and learning and memory.
Orientations Futures
There are several future directions for research involving NBQX. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the role of glutamate receptors in addiction and substance abuse disorders. Additionally, research is needed to further elucidate the mechanisms underlying the neuroprotective effects of NBQX and other 6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one receptor antagonists.
Méthodes De Synthèse
The synthesis of NBQX involves several steps, starting with the reaction of 2-nitrophenol with methylsulfonyl chloride to form 2-nitro-4-(methylsulfonyl)phenol. This compound is then reacted with 2-chlorobenzoic acid to form 6-chloro-2-nitro-4-(methylsulfonyl)phenyl 2-carboxybenzoate. Next, the benzoxathiol ring is formed by reacting this compound with thionyl chloride and sodium bicarbonate. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
NBQX has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanism of action of other drugs that target glutamate receptors.
Propriétés
Nom du produit |
6-[2-Nitro-4-(methylsulfonyl)phenoxy]-1,3-benzoxathiol-2-one |
|---|---|
Formule moléculaire |
C14H9NO7S2 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
6-(4-methylsulfonyl-2-nitrophenoxy)-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C14H9NO7S2/c1-24(19,20)9-3-4-11(10(7-9)15(17)18)21-8-2-5-13-12(6-8)22-14(16)23-13/h2-7H,1H3 |
Clé InChI |
DXDKJKLWLJIRFP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)SC(=O)O3)[N+](=O)[O-] |
SMILES canonique |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)SC(=O)O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B262199.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)

![7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)


![4-(2-chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B262251.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B262252.png)